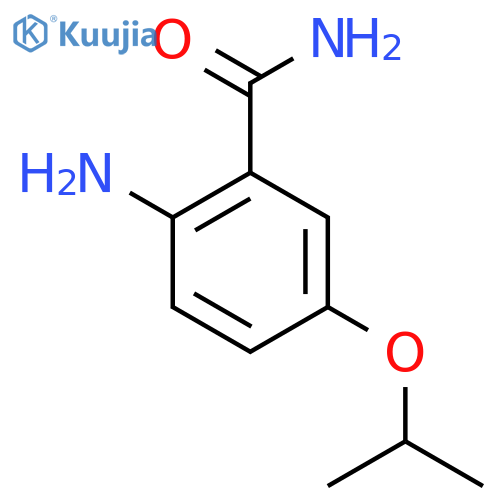

Cas no 1249178-13-9 (2-Amino-5-isopropoxybenzamide)

2-Amino-5-isopropoxybenzamide 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-isopropoxybenzamide

-

- インチ: 1S/C10H14N2O2/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13)

- InChIKey: ZZCYASUZRYBEQB-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC(=C(C(N)=O)C=1)N)C(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 206

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 78.3

2-Amino-5-isopropoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019144296-10g |

2-Amino-5-isopropoxybenzamide |

1249178-13-9 | 95% | 10g |

$1326.60 | 2023-09-03 | |

| Alichem | A019144296-5g |

2-Amino-5-isopropoxybenzamide |

1249178-13-9 | 95% | 5g |

$1075.35 | 2023-09-03 | |

| Alichem | A019144296-25g |

2-Amino-5-isopropoxybenzamide |

1249178-13-9 | 95% | 25g |

$2460.24 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429717-1g |

2-Amino-5-isopropoxybenzamide |

1249178-13-9 | 95+% | 1g |

¥3939.00 | 2024-08-09 |

2-Amino-5-isopropoxybenzamide 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

2-Amino-5-isopropoxybenzamideに関する追加情報

Introduction to 2-Amino-5-isopropoxybenzamide (CAS No: 1249178-13-9)

2-Amino-5-isopropoxybenzamide, identified by the Chemical Abstracts Service Number (CAS No) 1249178-13-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring. The presence of both an amino group and an isopropoxy substituent on the benzene ring imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The structural configuration of 2-Amino-5-isopropoxybenzamide (CAS No: 1249178-13-9) plays a crucial role in determining its biological activity. The amino group at the 2-position enhances its potential for hydrogen bonding interactions with biological targets, while the isopropoxy group at the 5-position introduces steric hindrance and modulates lipophilicity. These features make it an attractive candidate for designing molecules with enhanced binding affinity and selectivity towards specific enzymes or receptors.

In recent years, there has been growing interest in exploring the pharmacological potential of benzamide derivatives, particularly those with amino and ether-like substituents. Studies have demonstrated that such compounds can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The unique structural features of 2-Amino-5-isopropoxybenzamide (CAS No: 1249178-13-9) make it a promising candidate for further investigation in these areas.

One of the most compelling aspects of 2-Amino-5-isopropoxybenzamide (CAS No: 1249178-13-9) is its potential as a lead compound for the development of novel therapeutic agents. Researchers have been particularly interested in its interaction with enzymes involved in metabolic pathways relevant to diseases such as diabetes, obesity, and cancer. Preliminary computational studies suggest that this compound may inhibit key enzymes by competing with natural substrates or by inducing conformational changes that disrupt enzyme activity.

The synthesis of 2-Amino-5-isopropoxybenzamide (CAS No: 1249178-13-9) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by amidation steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to introduce the isopropoxy group efficiently. The synthesis process must be rigorously controlled to avoid side products that could interfere with downstream biological evaluations.

Once synthesized, 2-Amino-5-isopropoxybenzamide (CAS No: 1249178-13-9) undergoes extensive characterization using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These techniques confirm the molecular structure and purity of the compound before it is subjected to biological testing. High-performance liquid chromatography (HPLC) is often employed to determine the compound's solubility and stability under various conditions.

The biological evaluation of 2-Amino-5-isopropoxybenzamide (CAS No: 1249178-13-9) typically involves in vitro assays to assess its interaction with target proteins. These assays may include enzyme inhibition studies, receptor binding assays, and cell-based assays to evaluate cytotoxicity or pro-inflammatory effects. The results from these studies provide critical insights into the compound's potential therapeutic applications and help guide further optimization efforts.

Recent research has highlighted the importance of structure-activity relationships (SAR) in designing effective drug candidates. By systematically modifying the substituents on 2-Amino-5-isopropoxybenzamide (CAS No: 1249178-13-9), researchers can fine-tune its pharmacological properties to improve potency, selectivity, and pharmacokinetic profiles. For instance, replacing the isopropoxy group with other ether-like substituents may alter solubility while maintaining biological activity.

In addition to its potential as a drug lead, 2-Amino-5-isopropoxybenzamide (CAS No: 1249178-13-9) may serve as a valuable intermediate in the synthesis of more complex molecules. Its versatile structure allows for further functionalization at multiple positions on the benzene ring, enabling chemists to explore new chemical space for drug discovery.

The future direction of research on 2-Amino-5-isopropoxybenzamide (CAS No: 1249178-13-9) includes both computational modeling and experimental validation. Advanced computational techniques such as molecular dynamics simulations can predict how this compound interacts with biological targets at an atomic level. These predictions can then be tested experimentally using X-ray crystallography or other structural biology methods to confirm binding modes and refine drug design strategies.

Overall, 2-Amino-5-isopropoxybenzamide (CAS No: 1249178-13-9) represents a promising area of investigation in medicinal chemistry. Its unique structural features offer opportunities for developing novel therapeutic agents with significant clinical applications. As research continues to uncover new biological targets and mechanisms, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

1249178-13-9 (2-Amino-5-isopropoxybenzamide) 関連製品

- 1594927-84-0(2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde)

- 1713163-25-7(Tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate)

- 2361757-85-7(N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide)

- 1808492-36-5(N-(4-cyanooxan-4-yl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide)

- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)

- 1805841-40-0(4-(Chloromethyl)-3-ethylphenylhydrazine)

- 898453-58-2(4-{6-4-(4-ethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine)

- 899943-23-8(6-(4-fluorophenyl)methyl-3-(2-methoxyphenyl)amino-4,5-dihydro-1,2,4-triazin-5-one)

- 911485-93-3(1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)

- 2229168-95-8(2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride)